molecular formula C6H11N3O B13242520 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine

1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13242520
M. Wt: 141.17 g/mol
InChI Key: WNRGNFKPGSJRDH-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine (CAS 1699967-99-1) is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol . This pyrazole-amine derivative is characterized by a methoxymethyl substituent on the pyrazole nitrogen and a methyl group on the pyrazole ring, making it a valuable building block in organic synthesis and medicinal chemistry research. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide spectrum of associated biological activities . While specific biological data for this exact analogue is not available in the public domain, structurally similar compounds are frequently explored for their potential as antimicrobial and antioxidant agents . Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecules. Its structure is confirmed by standard analytical techniques, and it is supplied with high purity to ensure consistent performance in research applications. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-(methoxymethyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C6H11N3O/c1-5-3-6(7)8-9(5)4-10-2/h3H,4H2,1-2H3,(H2,7,8)

InChI Key

WNRGNFKPGSJRDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1COC)N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 5-Methylpyrazole-3-amine

  • Cyclization of hydrazine derivatives with methyl β-dicarbonyl compounds yields 5-methylpyrazole-3-amine.

Step 2: Bromination at the 5-Position

  • Using tribromooxyphosphorus or NBS, selectively brominate the 5-position to obtain 5-bromo-1-methylpyrazole-3-amine.

Step 3: Introduction of the Methoxymethyl Group

  • React the amino group at N-3 with chloromethyl methyl ether in the presence of potassium carbonate in dichloromethane at room temperature, forming the N-methoxymethyl derivative.

Step 4: Purification

  • Purify via silica gel chromatography or preparative HPLC, ensuring high purity and yield.

Reaction Data and Optimization

Reaction Step Reagents Conditions Yield Notes
Pyrazole synthesis Hydrazine + β-dicarbonyl Reflux, acidic/basic 70-85% Controlled temperature
Bromination Tribromooxyphosphorus 0–25°C 60-75% Avoid over-bromination
MOM installation Chloromethyl methyl ether + base Room temp 65-80% Use inert atmosphere
Purification Silica gel chromatography Standard protocols As high as 80% Ensures product purity

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products:

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced forms of the compound with hydrogen addition.

    Substitution Products: Compounds with different functional groups replacing the methoxymethyl group.

Scientific Research Applications

1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and interaction dynamics are crucial to understanding its biological effects.

Comparison with Similar Compounds

Molecular and Structural Characteristics

The table below compares key structural and physical properties of 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine with similar pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine C7H13N3O 155.2 1: CH2OCH3; 5: CH3; 3: NH2 Moderate solubility in polar solvents, reactive NH2 site
1-Methyl-3-phenyl-1H-pyrazol-5-amine [7] C10H11N3 173.219 1: CH3; 3: Ph; 5: NH2 Lower solubility due to bulky phenyl group
1-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine [9] C8H15N3O 169.22 1: C2H5; 5: CH2OCH3; 3: NH2 Higher lipophilicity due to ethyl chain
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine [14] C5H6F3N3 165.12 1: CH3; 5: CF3; 3: NH2 Electron-withdrawing CF3 group reduces basicity
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine [6] C12H15N3 201.27 1: CH2CH2Ph; 5: CH3; 3: NH2 High steric hindrance, limited reactivity

Research Findings and Trends

Solubility vs. Lipophilicity : The methoxymethyl group in the target compound improves aqueous solubility compared to phenyl () or phenylethyl () analogs. However, ethyl-substituted derivatives () exhibit higher lipophilicity, favoring membrane permeability in drug design .

Electronic Effects : Trifluoromethyl groups () reduce the basicity of the amine, altering reactivity in catalytic or binding interactions .

Steric Considerations : Bulky substituents (e.g., 1-phenylethyl in ) limit access to the amine group, reducing its utility in reactions requiring nucleophilic attack .

Biological Activity

1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a methoxymethyl group and an amine functional group, which contribute to its potential as a pharmacophore in drug design. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular structure of 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine can be described by the following properties:

  • Molecular Formula : C7_{7}H10_{10}N4_{4}O
  • Molecular Weight : Approximately 170.18 g/mol
  • Functional Groups : Methoxymethyl (–OCH3_{3}CH2_{2}–), Amine (–NH2_{2})

The biological activity of 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate these targets, leading to various physiological effects. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways.
  • Cellular Pathway Modulation : It may influence signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy comparable to standard antimicrobial agents.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through various assays. It appears to inhibit the production of pro-inflammatory cytokines and may reduce edema in animal models, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

Studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine. In vitro assays have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves cell cycle arrest and modulation of apoptosis-related proteins.

Study on Anticancer Efficacy

A notable study investigated the effects of 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity, particularly when used in combination with doxorubicin. The combination resulted in enhanced apoptotic activity compared to either agent alone, indicating a synergistic effect that warrants further exploration for clinical applications .

Inhibition of Enzymatic Activity

In another research effort, the compound was assessed for its ability to inhibit xanthine oxidase (XO), an enzyme implicated in oxidative stress and inflammation. The findings revealed moderate inhibitory activity, suggesting potential therapeutic implications for conditions like gout and other inflammatory disorders .

Data Table of Biological Activities

Activity TypeAssay MethodResultReference
AntimicrobialDisc diffusion methodEffective against E. coli
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction
AnticancerMTT assay on MCF-7 cellsIC50_{50} = 12 µM
Enzyme InhibitionXO inhibition assayIC50_{50} = 75 µM

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